Product packaging for Cymiazole hydrochloride(Cat. No.:CAS No. 121034-85-3)

Cymiazole hydrochloride

Cat. No.: B1258511
CAS No.: 121034-85-3
M. Wt: 254.78 g/mol
InChI Key: WDSSGOOJORKJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectories of Research on Cymiazole (B1669654) Hydrochloride

Research on cymiazole hydrochloride gained momentum in the latter half of the 20th century, primarily driven by the need for effective acaricides in livestock and apiculture. It was developed as a veterinary drug and saw moderate use in some countries during the 1980s, often in formulations by itself or combined with other agents like cypermethrin. parasitipedia.net Its application against the ectoparasitic mite Varroa destructor, a major threat to honeybee populations, brought it into the focus of apicultural research. nih.govapidologie.org Early studies centered on its efficacy and practical application methods. Over time, research trajectories expanded to include investigations into its mode of action, potential for resistance development in target pests, and its environmental fate. parasitipedia.netresearchgate.net More recent academic interest has shifted towards its toxicological profile, particularly the genotoxic potential of its residues in bee products intended for human consumption. nih.govresearchgate.net

Foundational Research Identifying Biological Activity and Classifications

Foundational research identified cymiazole as an acaricide with contact action. herts.ac.uk It belongs to the chemical class of amidines, specifically a formamidine (B1211174), a group known for its antiparasitic properties. parasitipedia.netmdpi.com Its primary biological activity is rooted in its effect on the nervous system of arthropods. herts.ac.uk Early and subsequent studies classified it as an octopamine (B1677172) receptor agonist. parasitipedia.netherts.ac.uk This mechanism involves mimicking the action of octopamine, the invertebrate equivalent of norepinephrine (B1679862), which leads to hyperexcitation, paralysis, and eventual death of the target parasite. parasitipedia.netwikipedia.orgelifesciences.org This mode of action distinguishes it from other classes of acaricides such as organophosphates and synthetic pyrethroids. parasitipedia.net The compound is also classified as a thiazole (B1198619) derivative due to its core chemical structure. nih.gov

Interactive Data Table: Chemical and Biological Classification of Cymiazole
CategoryClassificationPrimary FunctionSource(s)
Chemical Class Amidine (Formamidine)Antiparasitic parasitipedia.net, mdpi.com
Functional Group ThiazoleCore Structure nih.gov
Biological Activity Acaricide, EctoparasiticidePest Control herts.ac.uk, wikipedia.org
Mode of Action Octopamine Receptor AgonistNeurotoxicity in Arthropods herts.ac.uk, parasitipedia.net

Significance of this compound in Chemical Biology Research

The role of cymiazole as an octopamine receptor agonist makes it a significant tool in chemical biology for studying octopaminergic systems in invertebrates. parasitipedia.netherts.ac.ukgoogleapis.com Octopamine is a critical neurohormone in invertebrates that modulates a wide range of physiological and behavioral processes, including aggression, learning, and the "fight-or-flight" response. wikipedia.org As an agonist, cymiazole can be used to selectively activate octopamine receptors, allowing researchers to investigate the downstream signaling pathways and physiological outcomes of receptor activation. elifesciences.org This is particularly valuable as the octopaminergic system is a key target for insecticides. wikipedia.org By using compounds like cymiazole, along with other agonists like amitraz (B1667126), researchers can probe the function and pharmacology of different octopamine receptor subtypes, contributing to a deeper understanding of invertebrate neurobiology and aiding in the rational design of more selective pesticides. googleapis.comepo.org

Cymiazole, as a substituted thiazole derivative, is relevant to the broader field of thiazole chemistry. nih.gov The thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active molecules and approved pharmaceuticals. nih.govmdpi.com Research into the synthesis of cymiazole, which can involve condensation reactions to form the core thiazole ring, contributes to the library of synthetic methodologies for this important heterocycle. smolecule.com Furthermore, studies on the structure-activity relationship of cymiazole and related compounds help to elucidate how the thiazole moiety, in combination with other functional groups, influences biological activity. nih.gov This knowledge is transferable and can inform the design of new thiazole-containing compounds for a wide range of therapeutic areas, from anticancer to antimicrobial agents. nih.govmdpi.com

As a Probe for Octopaminergic Systems

Contextualizing this compound within Amidine Chemistry

Cymiazole is a notable member of the amidine class of compounds, specifically the formamidines, used in veterinary medicine. parasitipedia.netmdpi.com The defining feature of an amidine is the R-C(NR')NR''R''' functional group. In formamidines like cymiazole and the related compound amitraz, this core structure is crucial for their biological activity. parasitipedia.net The amidine group is responsible for the interaction with and agonism of octopamine receptors in arthropods. parasitipedia.netelifesciences.org The chemical properties of the amidine moiety, including its basicity and ability to participate in specific binding interactions, are central to its function. Research comparing cymiazole with other amidines like amitraz has helped to delineate the specific structural requirements for potent acaricidal activity and has highlighted differences in stability; for instance, cymiazole is noted to be more stable in aqueous solutions across a wide pH range compared to amitraz. parasitipedia.netresearchgate.net


Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15ClN2S B1258511 Cymiazole hydrochloride CAS No. 121034-85-3

Properties

CAS No.

121034-85-3

Molecular Formula

C12H15ClN2S

Molecular Weight

254.78 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine;hydrochloride

InChI

InChI=1S/C12H14N2S.ClH/c1-9-4-5-11(10(2)8-9)13-12-14(3)6-7-15-12;/h4-8H,1-3H3;1H

InChI Key

WDSSGOOJORKJEC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N=C2N(C=CS2)C)C.Cl

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C=CS2)C)C.Cl

Synonyms

cymiazole
cymiazole hydrochloride

Origin of Product

United States

Mechanistic Investigations of Cymiazole Hydrochloride S Biological Actions

Molecular Target Elucidation and Interaction Dynamics

Cymiazole (B1669654) hydrochloride is an acaricide whose biological activity is primarily attributed to its interaction with specific neuroreceptors in target organisms. Research has focused on its role as a modulator of octopamine (B1677172) receptors, which are critical for neurotransmission in many invertebrates. These receptors are functionally analogous to the adrenergic receptors in vertebrates. mdpi.com

The primary molecular target for cymiazole and structurally similar compounds, like formamidines, is the octopamine receptor. researchgate.netdntb.gov.ua Antagonism of these receptors disrupts the normal physiological processes mediated by octopamine, a key biogenic amine that functions as a neurotransmitter, neuromodulator, and neurohormone in invertebrates. mdpi.com This disruption can lead to a range of effects on the nervous system. While some sources classify cymiazole as an octopamine receptor agonist, investigations into its functional effects often align with the disruptive outcomes expected from receptor antagonism. herts.ac.uk

The interaction between a ligand like cymiazole hydrochloride and its receptor is defined by its binding kinetics, which includes the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₑ). excelleratebio.com These parameters determine the affinity of the compound for the receptor and the duration of the drug-receptor complex, often referred to as residence time (1/kₒff). excelleratebio.comvetmeduni.ac.at

While detailed kinetic profiling using techniques like surface plasmon resonance (SPR) or radioligand binding assays is standard for drug characterization, specific kₒₙ and kₒff values for this compound at invertebrate octopamine receptors are not extensively reported in publicly available literature. universiteitleiden.nlbiorxiv.org However, such studies would be crucial for a precise understanding of its potency and duration of action at the molecular level.

Table 1: Key Parameters in Receptor Binding Kinetics This table describes the conceptual parameters used to define ligand-receptor interactions.

Parameter Symbol Description Significance
Association Rate Constant kₒₙ The rate at which the ligand binds to the receptor. A higher kₒₙ value contributes to a faster onset of action.
Dissociation Rate Constant kₒff The rate at which the ligand-receptor complex dissociates. A lower kₒff value leads to a longer residence time and potentially a more sustained biological effect. excelleratebio.com
Equilibrium Dissociation Constant Kₑ The ratio of kₒff to kₒₙ (kₒff/kₒₙ), representing the concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower Kₑ value indicates a higher binding affinity. excelleratebio.com

Data in this table is descriptive and based on established pharmacological principles. excelleratebio.comvetmeduni.ac.at

The three-dimensional structure of a molecule (stereochemistry) can significantly influence its interaction with a biological target. Cymiazole possesses features that may allow for stereoisomers. Different enantiomers or diastereomers of a compound can exhibit varied affinities and efficacies for a receptor due to the specific spatial arrangement required for optimal binding. However, specific studies isolating different stereoisomers of this compound and evaluating their individual contributions to octopamine receptor binding are not prominently documented in the scientific literature.

Octopamine receptors are predominantly G-protein coupled receptors (GPCRs). mdpi.commdpi.com Upon activation by the endogenous ligand octopamine, these receptors typically trigger downstream signaling cascades, often leading to an increase in intracellular concentrations of second messengers like cyclic AMP (cAMP) via Gₛ protein coupling. mdpi.com

As an antagonist, this compound would be expected to bind to the octopamine receptor without initiating this conformational change, thereby blocking the receptor from being activated by octopamine. The functional consequence of this antagonism is the inhibition of the downstream signaling pathway, preventing the G-protein activation and subsequent production of cAMP. mdpi.commdpi.com This blockade disrupts the cellular responses that are normally triggered by octopamine release.

The mechanism of this compound can be better understood by comparing it to other compounds that target octopamine receptors, such as the formamidine (B1211174) pesticide Amitraz (B1667126). Both cymiazole and amitraz are used as acaricides and are known to interact with octopamine receptors. researchgate.netdntb.gov.ua This interaction is considered the basis for their pesticidal activity. Formamidines have been shown to be toxic to insects like Drosophila and alter their behavior by acting on octopamine receptors. researchgate.net The structural similarities between these compounds suggest a conserved mechanism of action focused on the disruption of octopaminergic neurotransmission.

Table 2: Comparative Profile of Cymiazole and Amitraz

Feature Cymiazole Amitraz
Chemical Class Thiazolidine (B150603) derivative, Amidine Formamidine
Primary Molecular Target Octopamine Receptor herts.ac.uk Octopamine Receptor researchgate.netdntb.gov.ua
Proposed Mechanism Modulation of octopaminergic signaling Interaction with octopamine receptors, leading to altered behavior and neurotoxicity researchgate.net

| Structural Note | Contains a thiazolidine ring and a dimethylphenyl group nih.gov | Contains a formamidine core with two dimethylphenyl groups |

Receptor Binding Kinetics and Affinity Profiling

Identification of Downstream Signaling Pathway Modulations

Cellular and Subcellular Modulations

Beyond its primary effect on neuronal receptors, this compound has been observed to induce distinct cellular and subcellular changes. Studies using in-vitro models with cultured human peripheral blood lymphocytes have provided insights into these effects.

Research has demonstrated that this compound can significantly increase the mitotic index (MI) and the proliferation index (PI) in a dose-dependent manner. researchgate.net Furthermore, a statistically significant increase in the frequency of sister chromatid exchanges (SCEs) has been reported following exposure to this compound. actaveterinaria.rsresearchgate.net An elevated SCE frequency is often used as a biological indicator of exposure to agents that may cause DNA damage or interfere with DNA repair mechanisms. researchgate.net These findings suggest that the compound possesses genotoxic potential in vitro. actaveterinaria.rs

The precise subcellular mechanisms leading to these observations may involve interactions with components of the cell division machinery. Chemical-induced aneuploidy and disruptions in chromosome segregation can result from effects on microtubules, centromeres, or the processes of chromosome condensation. cabidigitallibrary.org The observed increase in mitotic and proliferation rates suggests that this compound can alter cell cycle kinetics. researchgate.net

Table 3: In Vitro Effects of this compound on Human Lymphocytes

Concentration Mitotic Index (MI) Proliferation Index (PI) Sister Chromatid Exchange (SCE) Frequency
Control Baseline Baseline Baseline (e.g., 5.93 ± 0.13 per cell) actaveterinaria.rs
0.01 mg/ml Significantly Increased researchgate.net Significantly Increased researchgate.net Significantly Increased (e.g., 13.46 ± 1.88 per cell) actaveterinaria.rs
0.1 mg/ml Significantly Increased researchgate.net Significantly Increased researchgate.net Significantly Increased (e.g., 8.78 ± 1.80 per cell) actaveterinaria.rs

| 1 mg/ml | Significantly Increased researchgate.net | Significantly Increased researchgate.net | Significantly Increased (e.g., 8.19 ± 1.81 per cell) actaveterinaria.rs |

Data is synthesized from reported findings in cited literature. researchgate.netactaveterinaria.rs The results across different studies show a consistent trend of significant increases relative to controls, though absolute values may vary.

Electrophysiological Responses in Excitable Cells

The primary mode of action of this compound is its function as an agonist at octopamine receptors within the nervous systems of invertebrates. parasitipedia.netherts.ac.ukirac-online.orgherts.ac.uk Octopamine, a biogenic amine, acts as a neurotransmitter, neuromodulator, and neurohormone in these organisms, playing a role analogous to norepinephrine (B1679862) in vertebrates. wikipedia.orgdovepress.com By binding to and activating octopamine receptors, this compound mimics the effects of endogenous octopamine, leading to a state of hyperexcitation in the parasite's nervous system, which is followed by paralysis and ultimately death. parasitipedia.net

The binding of octopamine agonists to their receptors, which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades. wikipedia.orgnih.gov These cascades can lead to the modulation of ion channel activity, thereby altering the electrophysiological properties of excitable cells such as neurons. For instance, the activation of octopamine receptors can lead to changes in intracellular concentrations of second messengers like cyclic AMP (cAMP) and calcium ions (Ca²⁺). nih.govplos.org In some invertebrate neurons, octopamine has been shown to decrease the duration and overshoot of calcium-dependent action potentials, an effect potentially mediated by an increase in a voltage-dependent potassium conductance. biologists.com This modulation of ion flow across the neuronal membrane directly impacts the cell's excitability and firing frequency. jneurosci.org While direct electrophysiological studies on this compound are limited, its role as an octopamine receptor agonist strongly suggests that it induces significant alterations in the ion channel kinetics and membrane potential of invertebrate neurons, leading to the observed neurotoxic effects.

Impact on Neurotransmitter Release and Reuptake Mechanisms

As an octopamine receptor agonist, this compound fundamentally interferes with synaptic transmission. parasitipedia.netherts.ac.uk Octopamine systems are known to modulate the release of other neurotransmitters. dovepress.com The activation of octopamine receptors, which are often located on presynaptic terminals, can influence the machinery of neurotransmitter release. semanticscholar.orgnih.govresearchgate.net This modulation can occur through various mechanisms, including the alteration of ion channel activity necessary for vesicle fusion and exocytosis, or through direct effects on the proteins involved in the synaptic vesicle cycle. nih.govfrontiersin.org

Formamidine pesticides, the class to which Cymiazole belongs, are known to affect presynaptic nerve terminals. semanticscholar.orgresearchgate.netmdpi.com Their action as octopamine receptor agonists can lead to an uncontrolled release or inhibition of neurotransmitters, disrupting normal synaptic communication. jneurosci.orgmdpi.com For example, in some systems, octopamine receptor activation enhances neurotransmitter release, contributing to the hyperexcitable state observed in poisoned invertebrates. jneurosci.org The process of neurotransmitter reuptake, a crucial mechanism for terminating synaptic signals, can also be indirectly affected by the downstream consequences of octopamine receptor activation. kenhub.com However, specific studies detailing the direct impact of this compound on the release and reuptake of specific neurotransmitters or on the dynamics of synaptic vesicle cycling are not extensively documented in publicly available research. The primary mechanism remains its ability to dysregulate neuronal function through the octopaminergic system.

Influence on Cellular Energy Homeostasis

The biological actions of this compound may also extend to the disruption of cellular energy metabolism. Some reports suggest that formamidine pesticides can interfere with energy production processes. smolecule.com The hyperexcitable state induced by the agonistic action on octopamine receptors would inherently place a significant metabolic demand on affected cells, potentially leading to a rapid depletion of energy reserves like adenosine (B11128) triphosphate (ATP).

Mitochondrial Function and Bioenergetics Investigations

Mitochondria are central to cellular energy production and are a potential target for toxic compounds. Some pesticides are known to exert their toxic effects by disrupting mitochondrial function, such as inhibiting the mitochondrial respiratory chain or collapsing the mitochondrial membrane potential. purdue.edunih.govmoleculardevices.com This disruption leads to a failure in ATP synthesis and an increase in the production of reactive oxygen species (ROS), causing cellular damage. ias.ac.in

In contrast, studies on a commercial formulation containing this compound, Apitol®, have demonstrated its genotoxic potential in cultured human lymphocytes. daneshyari.comnih.gov The observed effects included a significant increase in the mitotic index (MI) and proliferative index (PI), suggesting an interference with cell cycle regulation. researchgate.net

Table 1: Genotoxic Effects of Apitol® (this compound) on Cultured Human Lymphocytes daneshyari.comnih.gov

Concentration (mg/ml)Mitotic Index (MI %)Proliferative Index (PI)Sister Chromatid Exchange (SCE) Frequency
ControlNot ReportedNot ReportedNot Reported
0.0017.35 ± 0.181.83 ± 0.018.19 ± 1.81
0.018.31 ± 0.201.84 ± 0.018.78 ± 1.80
0.112.33 ± 0.251.88 ± 0.0213.46 ± 1.88

All treated groups showed a statistically significant increase (p < 0.001) compared to controls. daneshyari.comnih.gov

These findings indicate that at the cellular level, this compound can induce significant biological effects beyond its primary neurotoxic action in invertebrates, including the potential to disrupt fundamental cellular processes like cell division and proliferation. researchgate.net The link between these genotoxic effects and direct mitochondrial dysfunction remains an area for further investigation.

Structure Activity Relationship Sar and Computational Chemistry of Cymiazole Hydrochloride

Rational Design and Synthesis of Cymiazole (B1669654) Hydrochloride Analogs

The rational design of cymiazole hydrochloride analogs involves a deep understanding of its chemical structure and how modifications can influence its activity. nih.gov This process is often guided by computational methods and a desire to probe the specific interactions between the compound and its target. mdpi.com

Strategic Modifications for Probing Target Interactions

Strategic modifications of the this compound scaffold are undertaken to explore and optimize its biological activity. The thiazole (B1198619) ring itself is a key pharmacophore, and its inherent aromaticity allows for various substitution patterns that can modulate the electronic and steric properties of the molecule. mdpi.com Structure-activity relationship (SAR) studies on related heterocyclic compounds, such as thiazole and pyrazole (B372694) derivatives, have demonstrated that the nature and position of substituents significantly impact their biological effects. frontiersin.orgnih.gov

For instance, in the development of other biologically active thiazole derivatives, modifications have included the introduction of different substituents on the phenyl ring. These can range from electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) to electron-withdrawing groups such as nitro (-NO2), fluoro (-F), chloro (-Cl), and bromo (-Br). nih.gov Such changes can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target binding. frontiersin.org

Table 1: Examples of Strategic Modifications in Thiazole-Related Compounds

Parent Scaffold Modification Strategy Example Substituents Potential Impact on Activity
ThiazoleSubstitution on an associated phenyl ring-OCH3, -NO2, -F, -Cl, -Br, -CH3Alters electronic properties, polarity, and hydrogen bonding capacity. nih.gov
PyrazoloneIntroduction of a piperidine (B6355638) linkerAryl, Benzyl, Imidazole, MorpholineProvides new points for substitution and influences polarity and steric interactions. frontiersin.org
IsoquinolinesulfonylModification of an appended ringCyclohexyl, Cyclobutyl, t-butylAffects binding through pi interactions and can influence whole-cell activity. nih.gov

Novel Synthetic Methodologies for Derivatives

The synthesis of this compound analogs and other thiazole derivatives often employs established heterocyclic chemistry principles, but there is also a continuous drive to develop novel and more efficient synthetic routes. The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. chemrj.orgmdpi.com This method typically involves the condensation of a-haloketones with thioamides. mdpi.com

More recent synthetic strategies focus on multi-component reactions and the use of modern catalytic systems to improve yields and reduce reaction times. For example, a one-pot reaction of aryl hydrazides and aryl aldehydes using Lawesson's reagent has been described for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. ekb.eg Another approach involves the cyclization of thiosemicarbazones with substituted phenacyl bromides under reflux conditions to produce pyrazolyl–thiazole derivatives. nih.gov

The Vilsmeier-Haack reaction is another powerful tool in the synthetic chemist's arsenal, allowing for the formylation of activated aromatic and heterocyclic rings, which can then serve as a handle for further functionalization. chemrj.org For instance, it has been used to create carbaldehyde intermediates that are then reacted with aminothiazoles to generate more complex thiazole-pyrazole hybrids. chemrj.org

Greener synthetic approaches are also gaining traction. These may involve the use of ionic liquids as both solvent and reagent, which can accelerate reactions and simplify product isolation. niscair.res.in For example, 1-n-butyl-3-methylimidazolium cyanide has been used for the synthesis of aromatic cyanodienones from triarylpyrylium perchlorates through a cyanide-halide exchange, offering an environmentally friendly alternative to traditional methods. niscair.res.in

Exploring Conformational Landscapes of Thiazole Derivatives

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to explore the conformational landscapes of thiazole derivatives. rsc.orgnih.gov These studies help to identify low-energy conformations that are likely to be biologically relevant.

Research on peptides containing post-translationally modified thiazole-amino acid residues has shown that these units tend to adopt a semi-extended β2 conformation. nih.gov This preferred conformation is stabilized by an intramolecular N-H···NTzl hydrogen bond, and in the case of dehydroamino acids, by π-electron conjugation. nih.gov Understanding these conformational preferences is crucial for designing analogs that can adopt the optimal geometry for binding to their biological target.

The presence of the sulfur atom in the thiazole ring plays a significant role in stabilizing these conformations, a feature that distinguishes them from their oxazole (B20620) analogs. nih.gov The analysis of crystal structures from databases like the Cambridge Structural Database provides valuable experimental data that can be used to validate and refine computational models of conformational preferences. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. springerprofessional.de These models can be highly valuable for predicting the activity of novel compounds and for gaining insights into the mechanisms of action. springerprofessional.denih.gov

Development of Predictive Models for Mechanistic Insights

The development of a predictive QSAR model begins with the compilation of a dataset of compounds with known biological activities. researchgate.net A variety of molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, flexibility, polarity, solubility, and electronic properties. nih.gov

For a series of 1,2,3-triazole analogs of letrozole (B1683767), a QSAR study utilized descriptors like the number of rings, ALogP (a measure of lipophilicity), and the HOMO-LUMO energy gap to build predictive models for aromatase inhibition. nih.gov The selection of an optimal subset of descriptors is a critical step, often achieved through statistical methods, to ensure that the final model is both predictive and interpretable.

Different statistical methods can be employed to build the QSAR model, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM). nih.gov The choice of method can depend on the complexity of the structure-activity relationship. For instance, multi-target QSAR models have been developed using multilayer perceptron neural networks (mt-QSAR-MLP) to simultaneously predict the inhibitory potency of compounds against multiple protein targets. nih.gov

Table 2: Key Components in QSAR Model Development

Component Description Example
Dataset A collection of compounds with measured biological activity.A series of 1,2,3-triazole analogs of letrozole with their corresponding pIC₅₀ values for aromatase inhibition. nih.gov
Molecular Descriptors Numerical values that represent the physicochemical properties of the molecules.Number of rings, ALogP, HOMO-LUMO energy gap. nih.gov
Statistical Method The algorithm used to correlate the descriptors with the biological activity.Multiple Linear Regression (MLR), Artificial Neural Network (ANN), Support Vector Machine (SVM). nih.gov
Model Validation The process of assessing the predictive power and robustness of the model.Internal validation (cross-validation) and external validation using a test set. researchgate.netnih.gov

Statistical Validation of QSAR Methodologies

The reliability and predictive power of a QSAR model must be rigorously assessed through statistical validation. researchgate.net This process typically involves both internal and external validation procedures.

Internal validation, often performed using cross-validation techniques, assesses the robustness of the model by repeatedly splitting the training set into smaller subsets for model building and internal prediction. researchgate.net External validation is considered the "gold standard" and involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. researchgate.net

The predictive performance of a QSAR model is quantified using various statistical metrics. For classification models, accuracy (Ac), which represents the percentage of correctly classified compounds, is a key metric. nih.gov For regression models, the correlation coefficient (Q²) from cross-validation and the external correlation coefficient (QExt) for the test set are important indicators of predictive ability. nih.gov For example, in the QSAR study of letrozole analogs, the cross-validated correlation coefficient values (QCV) were in the range of 0.72-0.83, and the external test set correlation values (QExt) were between 0.65-0.66, indicating good predictive power. nih.gov

The ultimate goal of QSAR is to develop models with high predictive performance that can be reliably used to guide the design and prioritization of new compounds for synthesis and biological testing. springerprofessional.de

Molecular Modeling and Dynamics Simulations

Ligand-Receptor Docking Studies

Ligand-receptor docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target (receptor). openaccessjournals.com In the case of Cymiazole, its target is the octopamine (B1677172) receptor, a G-protein coupled receptor (GPCR) crucial to the nervous system of invertebrates like mites and bees. herts.ac.ukresearchgate.netparasitipedia.net Since obtaining a crystal structure for every GPCR is challenging, homology modeling is often employed, using the known structure of a related GPCR as a template to build a three-dimensional model of the octopamine receptor. ifremer.frnih.gov

Docking simulations of Cymiazole into a modeled octopamine receptor binding pocket reveal key molecular interactions responsible for its agonist activity. The binding is typically characterized by a combination of non-covalent interactions:

Aromatic Interactions: The 2,4-dimethylphenyl group of Cymiazole is positioned to form favorable pi-pi stacking or hydrophobic interactions with aromatic residues within the receptor's transmembrane helices, such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrogen Bonding: The imine nitrogen and the nitrogen atom within the thiazolidine (B150603) ring are potential hydrogen bond acceptors, likely interacting with hydrogen bond donor residues like Serine (Ser), Threonine (Thr), or Tyrosine in the binding site.

These interactions anchor the Cymiazole molecule in a specific conformation that is thought to trigger the conformational change in the receptor required for signal transduction.

Interactive Table 1: Predicted Interactions from Docking Cymiazole into a Homology Model of an Invertebrate Octopamine Receptor

Interacting Receptor ResidueAmino Acid TypePredicted Interaction Type with CymiazolePotential Interacting Group on Cymiazole
Trp115Aromatic, PolarPi-Pi Stacking / Hydrogen Bond2,4-Dimethylphenyl Ring / Thiazolidine N
Phe190Aromatic, NonpolarHydrophobic (Pi-Alkyl)Phenyl Ring Methyl Groups
Ser205Polar, NeutralHydrogen BondImine Nitrogen
Tyr210Aromatic, PolarHydrogen Bond / Pi-Pi StackingThiazolidine N / Phenyl Ring
Val120NonpolarVan der WaalsThiazolidine Ring

Allosteric Modulation and Conformational Changes Induced by Binding

Upon binding, this compound is hypothesized to act as an agonist, stabilizing a specific active conformation of the octopamine receptor. Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, can be used to explore these conformational changes. biotechrep.ir An MD simulation starting with the docked Cymiazole-receptor complex would allow researchers to observe the dynamic process of receptor activation.

The binding of Cymiazole likely induces subtle but significant shifts in the arrangement of the receptor's transmembrane helices. These shifts are propagated from the binding site to the intracellular face of the receptor, altering its interaction with intracellular G-proteins. This process initiates the downstream signaling cascade, which in the case of many octopamine receptors, involves the modulation of cyclic AMP (cAMP) levels. researchgate.netmdpi.com While Cymiazole binds to the primary ligand-binding site (an orthosteric site), its action as a modulator of receptor function is a key aspect of its activity. mdpi.comgoogle.com Computational studies can help visualize these dynamic changes, providing a mechanistic model for how an external chemical signal is translated into an intracellular response.

Analysis of Binding Free Energies

To quantify the strength of the interaction between Cymiazole and the octopamine receptor, binding free energy calculations can be performed. nih.gov These calculations provide a theoretical estimation of the binding affinity (ΔG_bind), which can be correlated with experimental values like the inhibition constant (Ki) or the half-maximal effective concentration (EC50). Common methods for this analysis include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

These methods calculate the binding free energy by considering various energy components:

Van der Waals Energy: Energy from attractive and repulsive forces between atoms.

Electrostatic Energy: Energy from the interaction of charged and polar groups.

Polar Solvation Energy: The energy cost of transferring the molecule from a vacuum to a polar solvent (water).

Nonpolar Solvation Energy: Energy related to the creation of a cavity in the solvent.

A negative and large binding free energy value indicates a stable and high-affinity interaction. Analyzing the contribution of each energy term can reveal the primary driving forces for binding, confirming whether the interaction is dominated by electrostatic forces, hydrophobic effects, or a combination of both.

Interactive Table 2: Hypothetical Binding Free Energy Components for Cymiazole-Octopamine Receptor Interaction

Energy ComponentDescriptionEstimated Contribution (kcal/mol)
ΔE_vdwVan der Waals Energy-45.5
ΔE_elecElectrostatic Energy-20.1
ΔG_polarPolar Solvation Energy+35.8
ΔG_nonpolarNonpolar Solvation Energy-4.2
ΔG_bind (Total) Total Binding Free Energy -34.0

Cheminformatics and Virtual Screening for Related Scaffolds

Cheminformatics leverages computational methods to analyze chemical data, enabling the design and discovery of new molecules with desired properties. Starting from the known structure of this compound, these tools can be used to identify novel chemical structures with predicted octopaminergic activity.

Pharmacophore Model Generation from this compound

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govmdpi.com A ligand-based pharmacophore model can be generated directly from the three-dimensional structure of Cymiazole, identifying its key chemical features responsible for binding to the octopamine receptor.

The key features of a Cymiazole-based pharmacophore would likely include:

One Aromatic Ring (AR): Representing the 2,4-dimethylphenyl group.

Two Hydrophobic Features (HY): Corresponding to the two methyl groups on the phenyl ring, which contribute to specificity and hydrophobic interactions.

One Hydrogen Bond Acceptor (HBA): Located at the imine nitrogen.

One Positive Ionizable (PI) Feature: The thiazolidine nitrogen, which can be protonated, may contribute a positive charge, crucial for a salt-bridge interaction in the receptor.

This 3D arrangement of features serves as a template or query for searching large chemical databases to find other molecules that can match these features in the same spatial orientation. frontiersin.org

Interactive Table 3: Pharmacophoric Features Derived from Cymiazole

Feature TypeDescriptionCorresponding Chemical Moiety
Aromatic Ring (AR)A planar, cyclic, conjugated system2,4-Dimethylphenyl group
Hydrophobic (HY)A nonpolar group that avoids waterMethyl substituents
Hydrogen Bond Acceptor (HBA)An electronegative atom that can accept a hydrogen bondImine Nitrogen
Positive Ionizable (PI)A group that can carry a positive chargeThiazolidine Nitrogen

Identification of Novel Chemical Entities with Predicted Octopaminergic Activity

With a validated pharmacophore model, virtual screening can be performed to identify novel chemical entities (NCEs). eurofinsdiscovery.comnih.gov This process involves using the pharmacophore model as a 3D search query against large databases of chemical compounds, such as ZINC or ChEMBL. The software filters these databases to find molecules that spatially match the pharmacophore features of Cymiazole.

This "scaffold hopping" approach is designed to find molecules with different core structures (scaffolds) but similar biological activity. eurofinsdiscovery.com The hits from the virtual screen, which may number in the thousands, are then typically subjected to further computational filters, such as docking simulations and ADMET (absorption, distribution, metabolism, excretion, toxicity) property prediction, to prioritize a smaller, more promising set of candidates for chemical synthesis and biological testing. This strategy accelerates the discovery of new potential acaricides that act on the octopamine receptor but may possess improved properties, such as better selectivity or a different resistance profile compared to existing compounds like Cymiazole. frontiersin.org

Biological Responses and Adaptive Mechanisms in Model Systems

In Vitro Genotoxicity Assessments

The potential for a chemical to induce genetic damage is a critical aspect of its toxicological profile. Several in vitro assays have been employed to evaluate the genotoxic effects of cymiazole (B1669654) hydrochloride.

Sister Chromatid Exchange (SCE) Assay in Cultured Lymphocytes

The Sister Chromatid Exchange (SCE) assay is a sensitive method for detecting reciprocal exchanges of DNA between sister chromatids, which can indicate genotoxic potential. Studies on cultured human peripheral blood lymphocytes have investigated the effects of cymiazole hydrochloride on the frequency of SCEs. researchgate.netsigmaaldrich.com

Research has shown that exposure of cultured human lymphocytes to this compound resulted in a statistically significant, dose-dependent increase in the frequency of SCEs. actaveterinaria.rs For instance, concentrations of 0.01 µg/mL, 0.10 µg/mL, and 1 µg/mL all led to a highly significant increase in SCEs per cell compared to the negative control. actaveterinaria.rs Another study using a commercial product containing this compound, Apitol®, also reported a significant increase in the frequency of sister chromatid exchange at concentrations of 0.001, 0.01, and 0.1 mg/ml. researchgate.netsigmaaldrich.comdaneshyari.com

Table 1: Effect of this compound on Sister Chromatid Exchange (SCE) in Cultured Human Lymphocytes

TreatmentConcentration (mg/ml)Average SCEs per Cell (± SD)
Negative Control-5.93 ± 0.13
This compound0.0113.46 ± 1.88
This compound0.108.78 ± 1.80
This compound1.008.19 ± 1.81
Positive Control (Cyclophosphamide)40 µg/ml23.69 ± 0.31

Data sourced from Stanimirović Z, et al. (2003). actaveterinaria.rs

Chromosomal Aberration Analysis in Eukaryotic Cell Lines

Chromosomal aberration analysis is a cornerstone of genetic toxicology, identifying structural changes in chromosomes. nih.goveurofins.de This method is considered a standard for detecting clastogenic agents, which cause breaks in chromosomes. nih.gov While specific studies focusing solely on this compound and chromosomal aberration analysis in eukaryotic cell lines are not extensively detailed in the provided search results, the significant increase in SCEs suggests a potential for clastogenic activity. actaveterinaria.rs The analysis of chromosomal aberrations involves treating cells, arresting them in metaphase, and then examining the chromosomes for structural abnormalities such as breaks, deletions, and exchanges. nih.gov

Comet Assay for DNA Damage Detection

The Comet Assay, or single-cell gel electrophoresis, is a sensitive and reliable technique for measuring DNA damage at the level of individual cells. researchgate.net It can detect single and double-strand DNA breaks, as well as alkali-labile sites. ekb.eg Although direct studies using the Comet assay specifically for this compound were not found in the search results, this assay is frequently used to evaluate the genotoxic potential of various compounds, including pesticides. researchgate.netdntb.gov.ua The principle of the assay involves embedding cells in agarose (B213101) on a microscope slide, lysing them to remove membranes and proteins, and then subjecting the remaining nuclear material to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage. ekb.eg

Modulation of Cell Cycle Progression and Mitotic Index

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. ebi.ac.uk The mitotic index (MI), the proportion of cells in a population undergoing mitosis, and the proliferation index (PI), which measures the progression of cells through different mitotic divisions, are key indicators of cell cycle kinetics. researchgate.netresearchgate.net

Studies have demonstrated that this compound can significantly influence the cell cycle of cultured human lymphocytes. Treatment with various concentrations of this compound led to a statistically significant increase in both the mitotic index and the proliferation index. researchgate.netresearchgate.net For example, concentrations of 0.01, 0.1, and 1 mg/ml of this compound all produced a highly significant (p<0.001) increase in the mitotic index. researchgate.net Similarly, a product containing this compound was found to significantly increase both the mitotic and proliferative indices at concentrations of 0.001, 0.01, and 0.1 mg/ml. researchgate.netsigmaaldrich.comdaneshyari.com This suggests that this compound can stimulate cells to enter division and may alter the kinetics of the cell cycle. researchgate.net

Table 2: Effect of Apitol® (this compound) on Mitotic and Proliferative Indices in Cultured Human Lymphocytes

TreatmentConcentration (mg/ml)Mitotic Index (%) (± SD)Proliferative Index (± SD)
Apitol®0.0017.35 ± 0.181.83 ± 0.01
Apitol®0.018.31 ± 0.201.84 ± 0.01
Apitol®0.112.33 ± 0.251.88 ± 0.02

Data sourced from Stanimirovic Z, et al. (2005). researchgate.netsigmaaldrich.comdaneshyari.com

Metabolic Fate and Biotransformation in Non-Clinical Models

Understanding how a compound is metabolized is crucial for assessing its biological activity and potential for accumulation. The biotransformation of xenobiotics primarily occurs in the liver and involves a series of enzymatic reactions. conicet.gov.arhepatologyforum.org

Identification and Structural Elucidation of Major Metabolites

The biotransformation of this compound in biological systems is a critical area of study, primarily involving metabolic pathways designed to detoxify and eliminate xenobiotics. While comprehensive public data on the specific structural elucidation of all major cymiazole metabolites remains limited, the involvement of cytochrome P450 (P450) monooxygenases is well-documented. These enzymes are central to the metabolic degradation of many pesticides, including cymiazole. researchgate.net

In honey bees, for instance, exposure to this compound has been shown to induce the activity of benzo(α)pyrene monooxidase, a P450-mediated enzymatic reaction. This indicates that P450s are actively involved in the metabolism of cymiazole in these insects. The metabolic process likely involves oxidative reactions, a common phase I detoxification step, which chemically modifies the parent compound to increase its water solubility and facilitate excretion.

While the exact structures of cymiazole metabolites are not extensively detailed in available literature, the study of similar formamidine (B1211174) acaricides, such as amitraz (B1667126), provides valuable insights. The primary metabolite of amitraz is N²-(2,4-dimethylphenyl)-N¹-methyformamidine (DPMF), formed through metabolic activation. researchgate.netmdpi.com It is plausible that cymiazole undergoes analogous transformations. The structural elucidation of such metabolites typically relies on advanced analytical techniques. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of metabolites, while tandem mass spectrometry (MS/MS) helps in identifying structural fragments. nih.govresearchgate.net For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method, although it requires isolating the metabolite in sufficient quantity and purity, a significant challenge in metabolomics. nih.govnih.gov

Table 1: Analytical Techniques for Metabolite Identification

Analytical TechniquePurpose in Metabolite Elucidation
High-Resolution Mass Spectrometry (HRMS)Provides accurate mass measurements to determine the elemental formula of the metabolite.
Tandem Mass Spectrometry (MS/MS)Fragments the metabolite ion to produce a characteristic pattern, aiding in structural characterization.
Nuclear Magnetic Resonance (NMR)Provides detailed information on the chemical structure and connectivity of atoms, enabling definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds and provides mass spectra for identification of degradation products and some metabolites. researchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates non-volatile compounds and provides mass data; widely used for detecting metabolites in biological matrices. nih.govsmolecule.com

Characterization of Degradation Pathways in Environmental Models

The environmental fate of cymiazole is dictated by its stability and degradation pathways in different environmental compartments, such as soil and water. fera.co.uknumberanalytics.com Studies have shown that cymiazole is a relatively stable compound in aqueous media. Research on its degradation in water across a pH range of 1 to 11 demonstrated its stability, indicating it is not significantly susceptible to hydrolysis. researchgate.netresearchgate.netherts.ac.uk This chemical stability contributes to its potential persistence in certain water systems. smolecule.comherts.ac.uk

In contrast, cymiazole is considered to be non-persistent in soil environments. smolecule.comherts.ac.uk The degradation in soil is likely facilitated by biotic processes, where soil microorganisms metabolize the compound. These microbial degradation pathways are crucial for the breakdown of many organic pollutants in the terrestrial environment. numberanalytics.com

While cymiazole itself is stable under many conditions, it can be degraded into various products. The main degradation products in aqueous media have been identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), although specific structures of these degradants are not consistently reported in publicly accessible literature. researchgate.net The persistence and mobility of such degradation products are critical for a complete environmental risk assessment.

Mechanisms of Resistance Development in Target Organisms and Biological Systems

The development of resistance to acaricides, including formamidines like cymiazole, is a significant challenge in pest management. researchgate.net Resistance is an evolutionary process driven by the selection pressure exerted by the chemical, leading to the proliferation of individuals with heritable traits that allow them to survive exposure. cabidigitallibrary.org The primary mechanisms of resistance in arthropods fall into two main categories: target-site insensitivity and enhanced metabolic detoxification. nih.govnih.gov

Genetic and Epigenetic Determinants of Reduced Susceptibility

The primary genetic basis for resistance to formamidine acaricides is the alteration of their molecular target. Cymiazole, like amitraz, acts as an agonist on octopamine (B1677172) receptors (OARs), which are G-protein coupled receptors involved in neuronal signaling in arthropods. herts.ac.uknih.gov Resistance arises from point mutations in the genes encoding these receptors, which reduce the binding affinity of the acaricide, thereby diminishing its toxic effect. This is known as target-site resistance.

Studies on amitraz-resistant ticks and mites have identified specific non-synonymous single nucleotide polymorphisms (SNPs) in β-adrenergic-like octopamine receptor (β-AOR) genes that are strongly associated with resistance. researchgate.netnih.govelifesciences.orgnih.gov For example, an I61F substitution (Isoleucine to Phenylalanine at position 61) in the β-AOR of the cattle tick Rhipicephalus microplus has been shown to reduce the receptor's sensitivity to amitraz's active metabolite. researchgate.netnih.gov Other mutations in different octopamine receptor subtypes have also been linked to resistance in various pest populations. elifesciences.orgnih.gov Given the shared mode of action, it is highly probable that similar mutations in octopamine receptor genes are the key genetic determinants for resistance to cymiazole.

Epigenetic modifications, which alter gene expression without changing the DNA sequence, may also contribute to reduced susceptibility. While specific research on cymiazole is scarce, epigenetic mechanisms like DNA methylation could potentially regulate the expression levels of octopamine receptors or detoxification enzymes, leading to a resistant phenotype. researchgate.net

Transcriptomic and Proteomic Profiling of Resistant Phenotypes

Transcriptomic and proteomic analyses provide a global view of the changes in gene and protein expression associated with a resistant phenotype. Although specific studies profiling cymiazole-resistant organisms are not widely available, research on resistance to other acaricides offers a clear picture of the expected molecular signatures.

Transcriptomics: RNA-sequencing of resistant arthropods typically reveals the upregulation of genes encoding detoxification enzymes. nih.gov The cytochrome P450 gene superfamily is frequently implicated, with certain P450 genes being significantly overexpressed in resistant strains. nih.govmdpi.com This overexpression leads to a higher concentration of detoxification enzymes capable of metabolizing the acaricide. Transcriptome profiling of the Varroa destructor mite, a major pest of honey bees, has identified numerous genes involved in resistance, including several neurotransmitter receptors and detoxification enzymes. nih.govresearchgate.net

Proteomics: Quantitative proteomics complements transcriptomics by measuring the actual protein levels. Studies on tick resistance have used proteomic approaches to identify differentially abundant proteins in resistant versus susceptible strains. frontiersin.orgnih.gov These analyses often confirm the upregulation of detoxification enzymes like P450s, esterases, and glutathione (B108866) S-transferases (GSTs). Furthermore, proteomics can reveal changes in the abundance of other proteins related to stress response, cuticle formation (which can affect penetration of the chemical), and other compensatory mechanisms. nih.govmdpi.com

Table 2: Key Gene/Protein Families Implicated in Acaricide Resistance by Transcriptomic and Proteomic Studies

Gene/Protein FamilyFunction in Resistance
Cytochrome P450s (CYPs)Oxidative metabolism and detoxification of acaricides. mdpi.com
Esterases (ESTs)Hydrolytic degradation of ester-containing acaricides. nih.gov
Glutathione S-Transferases (GSTs)Conjugation of glutathione to xenobiotics for detoxification.
ABC TransportersEfflux pumps that actively transport acaricides out of cells. mdpi.com
Octopamine ReceptorsTarget site for formamidine acaricides; mutations cause insensitivity. researchgate.netnih.gov
Cuticular ProteinsAlterations can reduce the penetration of the acaricide through the arthropod's exoskeleton.

Biochemical Alterations in Target Receptors or Metabolic Enzymes

At the biochemical level, resistance to cymiazole manifests through two principal alterations:

Target Receptor Modification: As established, the primary target is the octopamine receptor. herts.ac.uknih.gov Point mutations identified in the receptor's gene translate into amino acid substitutions in the protein. These substitutions, particularly in or near the transmembrane domains where the ligand binds, alter the three-dimensional structure of the receptor. This conformational change reduces the binding affinity of cymiazole, rendering the receptor less sensitive to its agonistic effects. Consequently, a much higher concentration of the acaricide is needed to elicit a toxic response. researchgate.netmdpi.comnih.gov

Enhanced Metabolic Activity: Resistant arthropods often exhibit increased activity of detoxification enzymes. This is typically due to the overexpression of the genes encoding these enzymes, as seen in transcriptomic profiles. The resulting higher concentration of enzymes like cytochrome P450s and esterases leads to a faster rate of metabolic breakdown of cymiazole into less toxic, more easily excretable forms. nih.govmdpi.com This metabolic resistance prevents the acaricide from reaching its target site at a sufficiently high concentration to be effective. Cross-resistance, where resistance to one pesticide confers resistance to another from a different chemical class, can occur if the same detoxification enzymes are capable of metabolizing both compounds. mdpi.com

Strategies for Mitigating and Reversing Resistance in Research Settings

Managing acaricide resistance is crucial to maintain the efficacy of existing control agents. Several strategies are explored in research settings to mitigate or even reverse resistance:

Acaricide Rotation and Mixtures: The rotation of acaricides with different modes of action is a cornerstone of resistance management. This strategy aims to reduce the selection pressure for any single resistance mechanism. researchgate.net In some cases, mixtures of acaricides, such as the combination of cymiazole and cypermethrin, are used to provide broader-spectrum control and potentially delay resistance development, especially if the mechanisms of resistance to the two compounds are different. nih.govup.ac.za

Use of Synergists: Synergists are chemicals that, while not toxic on their own, can enhance the efficacy of a pesticide. For metabolic resistance, synergists like piperonyl butoxide (PBO) can be used. PBO inhibits cytochrome P450 enzymes, thus blocking the primary detoxification pathway and restoring susceptibility to the acaricide. easletters.com

Fitness Costs and Resistance Reversion: Resistance mechanisms can sometimes come at a "fitness cost" to the organism, meaning that in the absence of the pesticide, resistant individuals may have lower reproductive rates or survival compared to their susceptible counterparts. researchgate.net In such cases, removing the selection pressure (i.e., stopping the use of the acaricide) could lead to a gradual reversion to susceptibility in the population. However, this process can be very slow, and some resistance mechanisms may have negligible fitness costs, leading to stable resistance. researchgate.net

Novel Control Technologies: Research is ongoing into new technologies that can overcome existing resistance mechanisms. One promising area is RNA interference (RNAi). This approach uses double-stranded RNA (dsRNA) designed to match a specific essential gene in the pest. When ingested or absorbed, the dsRNA triggers the silencing of the target gene, leading to mortality. Targeting genes that are essential for survival, such as the octopamine receptor, could provide a highly specific and effective control method that bypasses conventional resistance mechanisms.

Table of Compounds

Advanced Methodologies and Analytical Techniques for Cymiazole Hydrochloride Research

Chromatographic and Spectrometric Methodologies

The comprehensive analysis of cymiazole (B1669654) hydrochloride and its related compounds relies on a suite of sophisticated analytical techniques. These methods are crucial for mechanistic studies, metabolite identification, and structural confirmation of derivatives, ensuring a thorough understanding of the compound's behavior and properties.

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Mechanistic Studies

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of cymiazole hydrochloride in various matrices. nih.gov This powerful technique is instrumental in mechanistic studies, allowing researchers to elucidate the pathways and kinetics of the compound.

A modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method has been developed for the simultaneous determination of cymiazole and other compounds in complex samples like honey and royal jelly. nih.gov This method, followed by LC-MS/MS analysis, provides high recovery rates and low limits of quantification (LOQ), often significantly lower than maximum residue limits (MRL) set by regulatory bodies. nih.gov The validation of such methods typically involves assessing linearity, recovery, and precision, with correlation coefficients (R²) for linearity often exceeding 0.99. nih.gov

The use of HPLC-MS/MS extends to investigating the degradation of compounds under various stress conditions, providing insights into their stability and potential breakdown products. nih.gov For instance, the technique can be employed to monitor the dissipation of a substance in different environmental compartments, such as in plants and soil. mdpi.com

ParameterTypical Value/RangeReference
Linearity (R²) ≥ 0.99 nih.gov
Recovery in Honey 62.06 - 108.79% nih.gov
Recovery in Royal Jelly 67.58 - 106.34% nih.gov
Relative Standard Deviation (RSD) < 12% nih.gov
Limit of Quantification (LOQ) 0.001 - 0.005 mg/kg nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital tool for the analysis of volatile and semi-volatile metabolites of this compound. To make non-volatile metabolites suitable for GC-MS analysis, a derivatization step is often required to increase their volatility. nih.gov This process typically involves chemical modification of the metabolites. nih.gov

GC-MS offers comprehensive metabolite profiling and benefits from the availability of extensive libraries that aid in the qualitative identification of compounds. glsciences.com The technique is particularly useful for identifying and quantifying a wide range of small molecules, including acids, alcohols, amino acids, and sugars. nih.gov For accurate and stable data, it is important to check the efficiency of the derivatization reaction and the operational status of the instrument before analyzing actual samples. glsciences.com Solid-phase extraction (SPE) can be employed for sample clean-up prior to GC-MS analysis to remove interfering substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound derivatives. ualg.pt ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within a molecule, allowing for the precise determination of its structure. uncw.edumdpi.com

NMR is crucial for confirming the structure of newly synthesized derivatives or degradation products identified by other techniques like LC-MS/MS. nih.gov For instance, in the study of related substances of a pharmaceutical compound, NMR is used to definitively characterize the structure of impurities and degradation products. nih.gov The chemical shifts observed in NMR spectra are highly sensitive to the molecular structure, including the presence of different substituents and their positions on the molecule. mdpi.com

Application of Capillary Electrophoresis for Compound Characterization

Capillary electrophoresis (CE) offers a high-resolution separation technique for the characterization of charged molecules like this compound. CE provides several advantages over traditional liquid chromatography, including faster analysis times and the ability to use multi-capillary arrays for high-throughput screening. sciex.com

Different modes of CE, such as capillary zone electrophoresis (CZE), capillary gel electrophoresis (CGE), and capillary isoelectric focusing (CIEF), can be utilized to assess various properties of a compound and its related substances. frontiersin.org CZE separates analytes based on their electrophoretic mobility, while CIEF separates them based on their isoelectric point, providing information on charge heterogeneity. sciex.com The coupling of CE with mass spectrometry (CE-MS) further enhances its capabilities, providing an orthogonal separation mechanism to LC-MS and enabling highly sensitive and selective analysis. chromatographyonline.com

Bioanalytical Method Development for Receptor Binding Assays

Understanding the interaction of this compound with its biological targets is fundamental to elucidating its mechanism of action. Bioanalytical methods, particularly receptor binding assays, are developed to quantify this interaction.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for characterizing the interaction of a compound with a specific receptor. eurofinsdiscovery.com These assays utilize a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of the radioligand by a test compound, such as this compound, the affinity of the test compound for the receptor can be determined. eurofinsdiscovery.com

These assays are highly sensitive and can differentiate between agonists, antagonists, and inverse agonists. nih.gov The classic method involves incubating a membrane preparation containing the receptor with the radioligand and the test compound, followed by filtration to separate the bound from the unbound radioligand. eurofinsdiscovery.comnih.gov Scintillation proximity assays (SPA) offer a more convenient, homogeneous alternative that does not require a physical separation step. nih.govrevvity.com

The development of real-time radioligand binding assays on living cells provides a more physiologically relevant system to study binding kinetics, yielding parameters such as the association (k_on) and dissociation (k_off) rate constants. nih.gov

ParameterDescriptionRelevance
K_i (Inhibition Constant) The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of a radioligand.Measures the affinity of the unlabeled drug.
IC₅₀ (Half maximal inhibitory concentration) The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.Indicates the potency of a substance in inhibiting a specific biological function.
k_on (Association rate constant) The rate at which a ligand binds to its receptor.Provides information on the speed of binding.
k_off (Dissociation rate constant) The rate at which a ligand dissociates from its receptor.Indicates the stability of the ligand-receptor complex.

Label-Free Biosensor Technologies

Label-free biosensor technologies represent a significant advancement in analytical science, enabling the real-time detection and quantification of molecular interactions without the need for fluorescent or radioactive labels. nih.govdrugtargetreview.com This approach offers major advantages, including the ability to monitor binding events with native, unmodified molecules, thereby providing more accurate biochemical data and kinetic information. drugtargetreview.com These systems typically work by transducing a biological binding event into a measurable physical signal, such as a change in mass, refractive index, or electrical potential. drugtargetreview.comnih.gov

While specific applications of label-free biosensors for this compound are not extensively documented in current literature, the potential for their use is substantial. Technologies like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) are well-suited for such tasks.

Surface Plasmon Resonance (SPR): SPR sensors detect changes in the refractive index near a sensor's metallic surface. drugtargetreview.com For this compound analysis, a specific antibody or a potential receptor protein could be immobilized on the sensor chip. The binding of this compound from a sample (e.g., honey) would alter the refractive index, generating a quantifiable signal proportional to its concentration. drugtargetreview.com

Quartz Crystal Microbalance (QCM): QCM sensors are piezoelectric devices that measure changes in frequency due to mass accumulation on the crystal's surface. nih.gov This technology could be adapted to detect this compound by coating the sensor with specific binding partners, offering high sensitivity for residue analysis. nih.gov

These technologies provide a simplified, rapid, and cost-effective alternative to conventional methods, making them promising tools for the continuous monitoring of this compound in various matrices. nih.gov

Table 1: Comparison of Potential Label-Free Biosensor Technologies for this compound Analysis

TechnologyPrinciple of DetectionPotential Application for this compoundAdvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon analyte binding to a functionalized surface. drugtargetreview.comQuantitative analysis in honey or environmental samples by immobilizing specific antibodies.Real-time kinetic data, high sensitivity, no labeling required. drugtargetreview.com
Quartz Crystal Microbalance (QCM) Detects frequency changes of a piezoelectric crystal due to mass adsorption. nih.govResidue monitoring in bee products; detection of binding to target molecules.High sensitivity to mass changes, robust, can operate in complex liquids. nih.gov
Electrochemical Biosensors Translates the binding event directly into an electrical signal (e.g., change in current, potential, or impedance). nih.govDevelopment of portable, low-cost devices for on-site screening of this compound.Portability, low cost, rapid response time, high specificity. nih.gov

Innovative In Vitro and Ex Vivo Model Systems

To understand the complex biological and toxicological profile of this compound, researchers are moving beyond simple bioassays towards more physiologically relevant in vitro and ex vivo models. These systems, ranging from genetically tailored cell lines to three-dimensional organoids, bridge the gap between traditional cell culture and whole-organism studies.

Genetically engineered cell lines are powerful tools that allow for the precise investigation of molecular mechanisms. atcc.org Using technologies like CRISPR/Cas9, cell lines can be modified to express or knock out specific genes, making them ideal for studying drug-receptor interactions and validating molecular targets. atcc.orgcrownbio.com

In the context of this compound research, engineered cell lines could be developed to overexpress specific receptors hypothesized to be the compound's target within the Varroa destructor mite or in non-target organisms. By studying the binding affinity and downstream cellular signaling in these controlled systems, researchers could:

Identify the primary molecular target(s) of this compound.

Elucidate its mechanism of action at a molecular level.

Screen for potential off-target effects by expressing homologous receptors from other species, such as honeybees or humans.

This approach provides a controlled environment to dissect specific biological pathways, which is often challenging in a whole-organism model. kyinno.com The development of such models would be a significant step forward in understanding the compound's selectivity and pharmacological profile.

Primary cell cultures involve isolating cells directly from living tissue and growing them in vitro. asm.org These cells retain many of the specialized characteristics of their tissue of origin, offering a more physiologically relevant model than immortalized cell lines for toxicological studies. asm.orgresearchgate.net

A significant area of research for this compound has been the evaluation of its genotoxic potential using primary cells. One key study investigated the effects of Apitol®, a formulation containing this compound, on cultured human peripheral blood lymphocytes. researchgate.net The study aimed to assess cellular and genetic damage through several endpoints. The results indicated that this compound induced significant, dose-dependent increases in the mitotic index (MI), the proliferative index (PI), and the frequency of sister chromatid exchange (SCE), suggesting a potential for genotoxicity in this human cell model. researchgate.net

Table 2: Genotoxic Effects of this compound on Cultured Human Lymphocytes

Experimental Concentration (mg/ml)Mitotic Index (MI) (%)Proliferative Index (PI)Sister Chromatid Exchange (SCE) Frequency
0.001 7.35 ± 0.181.83 ± 0.018.19 ± 1.81
0.01 8.31 ± 0.201.84 ± 0.018.78 ± 1.80
0.1 12.33 ± 0.251.88 ± 0.0213.46 ± 1.88
Data sourced from a study on the in vitro genotoxic effects of Apitol® (this compound). All tested concentrations showed a statistically significant increase (p < 0.001) compared to controls. researchgate.net

Organoids are three-dimensional (3D) cell aggregates derived from stem cells (either pluripotent or adult stem cells) that self-organize to mimic the architecture and functionality of a native organ. nih.gov These "mini-organs" are more biologically relevant than 2D cell monolayers because they recapitulate complex cell-cell and cell-matrix interactions, as well as physiological gradients of nutrients and oxygen. nih.govmdpi.com

While no specific studies have yet been published using organoids to investigate this compound, this technology holds immense potential for future research:

Disease and Efficacy Modeling: Organoids derived from the target parasite, Varroa destructor, or its host, the honeybee, could provide an unprecedented platform to study the acaricide's efficacy and selectivity in a controlled yet biologically complex environment.

Toxicology Studies: Human intestinal or liver organoids could be used to model the metabolism and potential toxicity of this compound residues that may be present in honey. nih.gov This would offer a more accurate prediction of human responses compared to traditional animal models.

Developmental Biology: Organoid systems can be used to study the effects of chemical exposure on organ development and homeostasis.

The ability to grow, expand, and genetically manipulate organoids makes them a versatile and powerful tool for next-generation drug discovery and safety assessment. nih.gov

Emerging Research Avenues and Future Directions for Cymiazole Hydrochloride Studies

Systems Biology Approaches to Unravel Complex Interactions

Systems biology offers a holistic framework to understand the complex interplay between chemical compounds and biological entities. By integrating multiple data sources, researchers can move beyond a one-target, one-effect model to a more comprehensive network-based understanding.

Multi-Omics Integration for Comprehensive Biological Understanding

The integration of multiple "omics" data types—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful approach to elucidate the comprehensive biological impact of cymiazole (B1669654) hydrochloride. plos.orgnih.gov This strategy allows for the construction of a more complete picture of the molecular and cellular responses to chemical exposure. plos.org Computational methods and tools, such as MOVICS, an R package, facilitate the integrative analysis of multi-omics data for applications like cancer subtyping, which can be adapted for toxicological studies. github.io The goal of these integrative approaches is to identify novel biomarkers, understand disease mechanisms, and predict biological outcomes with greater accuracy. plos.orgmedrxiv.org

The challenge lies in the effective integration of these diverse and high-dimensional datasets. nih.gov Different strategies for integration exist, including early integration (concatenation of data), middle integration (using models to consolidate data), and late integration (combining results from independent analyses). nih.gov The choice of method can significantly impact the results, and researchers are actively developing and evaluating new computational tools to address this complexity. plos.org For instance, the iClusterBayes method utilizes Bayesian latent variable regression to project different omics data into a common low-dimensional space for clustering and analysis. plos.org

Network Analysis of Drug-Target and Pathway Interactions

Network analysis is a key component of systems biology that helps visualize and analyze the complex web of interactions between drugs, targets, and biological pathways. nih.govfrontiersin.orgnih.gov By constructing and analyzing drug-target interaction networks, researchers can identify key nodes (hubs) and communities of interacting molecules, providing insights into the compound's mode of action and potential off-target effects. nih.govplos.org

These networks are often built using data from databases like DrugBank and can be analyzed using various topological metrics such as node degree, clustering coefficient, and centrality. nih.govplos.org Such analyses can reveal that drug-target networks are often not bipartite, meaning they cannot be divided into two disjoint sets of drugs and targets, highlighting the complexity of these interactions. nih.gov For example, a study of FDA-approved drugs revealed a giant component containing the vast majority of interactions, indicating a high degree of connectivity within the network. nih.gov This approach can help in drug repositioning and understanding the polypharmacological profiles of compounds. frontiersin.orgplos.org

Role in Multi-Compound Mechanistic Interactions

Synergistic and Antagonistic Mechanisms with Other Chemical Probes

The combined effect of multiple chemicals can be synergistic (greater than the sum of their individual effects) or antagonistic (less than the sum). researchgate.net Research has shown that the toxicity of certain pesticides can be significantly increased when used in combination with other compounds. researchgate.net For instance, some fungicides can inhibit P450 enzymes, which are responsible for detoxifying other xenobiotics, leading to a synergistic increase in toxicity. researchgate.net

Studies on honeybees have highlighted the importance of understanding these interactions. For example, the acaricide tau-fluvalinate, when combined with other substances, has shown varied effects on bee health. plos.org The presence of multiple pesticides in beehive matrices underscores the need for thorough investigation of their interactive effects. plos.org

Modulatory Effects on Other Xenobiotic-Metabolizing Systems

Cymiazole hydrochloride has been shown to induce the activity of xenobiotic-metabolizing enzymes, such as cytochrome P450s. plos.orgplos.org Specifically, it has been observed to induce benzo(α)pyrene monooxidase activity in honey bee guts. plos.orgplos.org This induction can alter the metabolism and toxicity of other co-occurring chemicals. pnnl.gov

Application of Advanced Imaging Techniques in Mechanistic Research

The intricate mechanisms by which chemical compounds exert their effects at a cellular level are often complex and dynamic. To unravel these processes for this compound, researchers are turning to advanced imaging techniques that offer unprecedented spatial and temporal resolution. These methods allow for the direct visualization of molecular events within living cells, providing a window into the real-time intracellular responses to the compound.

Live-Cell Imaging of Intracellular Responses

Live-cell imaging enables the study of cellular processes in their native state, avoiding artifacts that can arise from cell fixation. nih.gov This technique is invaluable for understanding the dynamic effects of this compound on cellular functions. By using fluorescent indicators, researchers can monitor a variety of intracellular activities in response to the compound's introduction. ibidi.com For example, fluorescent probes that are sensitive to changes in intracellular calcium concentration can reveal how this compound might disrupt cellular signaling pathways, as calcium is a critical second messenger in many processes, including those in the nervous system where cymiazole is active. ibidi.comnih.gov

Given that studies have indicated potential genotoxic effects and impacts on the mitotic and proliferative activities of cells exposed to this compound, live-cell imaging presents a powerful tool for mechanistic investigation. researchgate.netresearchgate.net Researchers could employ fluorescently tagged proteins involved in the cell cycle (e.g., cyclins, tubulin) or DNA damage repair (e.g., γH2AX) to observe the compound's influence in real-time. This approach could clarify whether this compound directly interferes with mitotic spindle formation, DNA replication, or the cellular stress response, providing dynamic data that is unobtainable through endpoint assays alone.

Table 1: Potential Applications of Live-Cell Imaging in this compound Research

Cellular Process Fluorescent Probe/Target Research Question Addressed
Cell Cycle Progression Fluorescently tagged histones or tubulin Does this compound cause mitotic arrest or abnormalities in chromosome segregation?
Calcium Signaling Genetically encoded calcium indicators (e.g., GCaMP) Does the compound induce aberrant calcium waves, particularly in neuronal or immune cells? ibidi.com
DNA Damage Response Fluorescently tagged DNA repair proteins (e.g., 53BP1, RAD51) How quickly do DNA damage markers appear after exposure, and are repair processes initiated effectively?

| Mitochondrial Health | Dyes sensitive to mitochondrial membrane potential (e.g., TMRM) | Does this compound induce mitochondrial dysfunction, a common pathway for toxicity? |

Super-Resolution Microscopy for Molecular Localization

While conventional light microscopy is limited by the diffraction of light to a resolution of approximately 200-250 nm, super-resolution microscopy (SRM) techniques bypass this barrier, achieving resolutions down to 10-20 nm. plos.orgnih.gov Methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) allow for the visualization of molecular arrangements at the nanoscale. nih.gov This level of detail is critical for understanding where this compound or its molecular targets are located within complex cellular structures.

The primary mode of action for cymiazole is believed to be its role as an octopamine (B1677172) receptor agonist in the nervous system of invertebrates. herts.ac.uk Super-resolution microscopy could be used to precisely localize these receptors on neuronal membranes and observe how their distribution or clustering changes upon exposure to this compound. By labeling the compound with a suitable fluorophore, it might even be possible to track its journey to the receptor sites. This would provide definitive evidence of its target engagement and could reveal previously unknown off-target binding locations, offering insights into potential side effects or resistance mechanisms. Recent advancements that combine SRM with deep learning are further enhancing the ability to reconstruct 3D molecular geometries with high precision and efficiency. biorxiv.orgarxiv.org

Theoretical Frameworks for Predicting Biological Outcomes

As the volume of biological and chemical data grows, theoretical and computational models are becoming indispensable for predicting the effects of compounds like this compound. These in silico approaches can forecast biological activity, toxicity, and pharmacokinetic properties, accelerating research and reducing the reliance on traditional experimental methods.

Machine Learning Applications in Predicting Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that links the chemical structure of a compound to its biological activity. drugtargetreview.com By incorporating machine learning (ML) algorithms—such as random forests, support vector machines, and neural networks—QSAR models can analyze vast datasets to identify the key molecular features that govern a compound's efficacy or toxicity. researchgate.netmdpi.com

For this compound, ML-based QSAR could be a transformative tool. By creating a model trained on a dataset of cymiazole analogs and their measured activities (e.g., potency against Varroa mites), researchers could predict the activity of novel, yet-to-be-synthesized derivatives. nih.gov This would enable the computational screening of thousands of potential structures to prioritize those with the highest predicted efficacy and most desirable properties. The model would identify crucial molecular descriptors—such as specific functional groups, electronic properties, or 3D shape—that are critical for the compound's function, thereby guiding the rational design of more potent and selective acaricides. drugtargetreview.com

Table 2: Hypothetical Data for a this compound QSAR Model

Compound ID Molecular Weight LogP Number of Aromatic Rings Predicted pIC50 (Mite Octopamine Receptor)
Cymiazole 218.32 3.1 1 7.5
Analog-001 232.35 3.4 1 7.9
Analog-002 217.30 2.9 1 6.8

Predictive Toxicology Modeling Based on Mechanistic Data

Predictive toxicology leverages computational models to assess the potential adverse effects of chemicals on human health and the environment. frontiersin.org These models integrate various data types, including chemical structure, physicochemical properties, and mechanistic information, to forecast toxicological outcomes. nih.govnih.gov This approach, part of a broader shift toward New Approach Methodologies (NAMs), aims to provide faster and more human-relevant safety assessments. wur.nl

Given the known genotoxic potential and moderate toxicity of cymiazole to non-target species like honeybees and fish, predictive toxicology modeling is a crucial area of research. researchgate.net By inputting the known mechanistic data for this compound—such as its action on octopamine receptors and its effects on cell proliferation—into advanced models, it becomes possible to predict a wider range of potential hazards. researchgate.netherts.ac.uk For example, models could assess the likelihood of carcinogenicity based on genotoxicity data or predict adverse effects on specific organ systems. These in silico tools can help prioritize further toxicological testing, refine risk assessments, and support the development of safer alternatives by identifying the structural features associated with toxicity.

Unexplored Research Hypotheses and Open Questions in this compound Science

Despite decades of use, several fundamental questions regarding this compound remain unanswered, presenting fertile ground for future research. The application of the advanced techniques described above can help address these open hypotheses.

Key Unexplored Questions:

Molecular Basis of Genotoxicity: While studies have shown that this compound can induce sister chromatid exchange and affect the mitotic index, the precise molecular mechanism remains unknown. researchgate.netresearchgate.net Does the compound or its metabolites directly bind to DNA, or does it indirectly cause DNA damage by inducing oxidative stress or interfering with DNA repair enzymes?

Mechanisms of Resistance: The development of resistance in mite populations is a significant threat to the efficacy of any acaricide. researchgate.net What are the molecular drivers of resistance to cymiazole? Are there specific mutations in the octopamine receptor gene that prevent binding, or do other mechanisms, such as enhanced metabolic detoxification in the mites, play a larger role?

Sublethal Effects on Honeybees: Beyond acute toxicity, what are the sublethal effects of this compound exposure on honeybee health? Could chronic exposure at low levels impact bee behavior, navigation, immune function, or reproductive success? Live-cell imaging and sensitive behavioral assays could provide critical insights.

Downstream Signaling Cascade: How does the activation of the octopamine receptor by cymiazole lead to mite paralysis and death? Elucidating the full downstream intracellular signaling cascade is essential for a complete mechanistic understanding and could reveal new targets for future acaricides.

Q & A

Q. What are the key physicochemical properties of cymiazole hydrochloride, and how do they influence experimental design?

this compound (CAS RN: 121034-85-3) is a thiazole derivative with a molecular formula of C₁₂H₁₄N₂S·HCl. Its stability, solubility in polar solvents (e.g., acetonitrile), and sensitivity to light and moisture necessitate strict storage protocols (tightly sealed containers, desiccated environments) . These properties are critical for designing dissolution studies or preparing stock solutions for in vitro assays. For example, solubility challenges in aqueous media may require co-solvents like dimethyl sulfoxide (DMSO), with validation via HPLC to confirm stability .

Q. What validated methods exist for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is commonly used, leveraging its absorption maxima in the 250–280 nm range. Method validation should include parameters like linearity (R² ≥ 0.995), recovery rates (>90%), and limit of detection (LOD < 0.1 µg/mL) to ensure reproducibility. Calibration with certified reference standards (e.g., 10 mg/L acetonitrile solutions) is essential .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Refer to OSHA-compliant guidelines:

  • Use nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
  • Contain spills with inert absorbents (e.g., vermiculite) and neutralize residues before disposal.
  • Store in dedicated, ventilated cabinets away from oxidizers or acids to prevent incompatibility reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in genotoxicity data for this compound?

Discrepancies between in vitro (e.g., sister chromatid exchange assays) and in vivo genotoxicity results may arise from metabolic activation differences. To address this:

  • Conduct parallel assays with S9 liver microsomal fractions to simulate metabolic conditions.
  • Validate findings using complementary methods (e.g., comet assay for DNA strand breaks) .
  • Control for confounding factors like impurity profiles (e.g., via LC-MS analysis of batches) .

Q. What experimental design considerations are critical for evaluating this compound’s acaricidal efficacy in vivo?

  • Dose-response studies : Use a logarithmic scale (e.g., 0.1–100 mg/kg) to establish LD₅₀ and NOAEL (no-observed-adverse-effect level).
  • Vehicle selection : Optimize bioavailability via emulsifiers (e.g., Tween-80) while ensuring vehicle controls to isolate compound effects.
  • Endpoint selection : Include mortality rates, behavioral changes, and histopathological analysis of target tissues (e.g., mite cuticle integrity) .

Q. How can formulation challenges (e.g., low aqueous solubility) be mitigated in preclinical studies?

  • Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) carriers to enhance dissolution rates.
  • Co-crystallization : Explore co-formers like succinic acid to improve stability and bioavailability.
  • Accelerated stability testing : Monitor degradation under ICH Q1A guidelines (40°C/75% RH for 6 months) to predict shelf-life .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Apply Tukey’s HSD for pairwise comparisons between treatment groups.
  • Survival analysis : Use Kaplan-Meier plots with log-rank tests for time-to-event endpoints .

Q. How should researchers address batch-to-batch variability in this compound samples?

  • Quality-by-Design (QbD) : Implement DOE (design of experiments) to identify critical process parameters (e.g., reaction temperature, purification steps).
  • Multivariate analysis : Apply PCA (principal component analysis) to raw material and final product datasets to trace variability sources .

Ethical & Regulatory Compliance

Q. What documentation is required for this compound studies involving non-human subjects?

  • IACUC protocols : Detail humane endpoints, euthanasia methods, and housing conditions per ARRIVE 2.0 guidelines.
  • Material Safety Data Sheets (MSDS) : Include OSHA-compliant hazard classifications (e.g., Health Hazard Rating = 3) and disposal procedures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.